Journal Name:CrystEngComm
Journal ISSN:1466-8033
IF:3.756
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ce
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:855
Publishing Cycle:Monthly
OA or Not:Not
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00854A
The solution to the issue of energy scarcity lies in the search for an effective photocatalyst. In this study, the monolayers β-AsP and SiC are selected to build a heterostructure as an efficient photocatalyst and its geometric structure and stability, electronic properties, interfacial charge transfer, band edge alignment, optical absorption and solar-to-hydrogen energy conversion efficiency, biaxial strain engineering for band gap and optical adsorption, and the driving force for photocatalytic water splitting are explored systematically using first-principles calculations. The results show that the β-AsP/SiC heterostructure is a semiconductor with a direct band gap of 1.65 eV, and the charge transfer path conforms to a direct Z-scheme mechanism, which can effectively suppress the recombination of photogenerated electron–hole and improve the catalytic efficiency. The β-AsP/SiC heterostructure possesses fascinating band edge position to induce water splitting. Moreover, the optical absorption of the heterostructure is better than that of its monolayer materials, and the solar-to-hydrogen efficiency can reach 5.9%. The effect of biaxial strain on the electronic structure and optical absorption properties is discussed. Furthermore, the analysis of Gibbs free energy confirms that the β-AsP/SiC heterostructure can spontaneously carry out the redox reaction of water splitting in an alkaline environment. Therefore, we believe that the β-AsP/SiC heterostructure provides an effective reference value for the development of efficient photocatalysts.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00916E
Metallo-base pairs are of immense interest. However, uncertainties remain regarding Ag+–nucleic acid component interactions. Instead of a coordinated polymer [C–Ag][NO3] (1) embedded with Ag+ nanowires in an aqueous C/AgNO3 system, a novel base paired ionic crystal CH+–NO3− (2) was formed in a complex hydrogel system comprising guanosine (G), cytidine (C) and AgNO3. The static structural characteristics and underlying coupled reaction mechanisms driving the proton transfer between the G and C in this multi-component system were characterized. This information will be valuable in the context of bio-inorganic chemistry involving G- and C-rich genomic sequences.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00953J
BiVO4 is a promising material for water oxidation due to its suitable physical and chemical properties. However, the BiVO4 film has limitations such as poor electron transport, surface charge recombination, and low catalytic activity, which affect its performance. To address these issues, under light assistance (AM 1.5G), we employed a simple electrodeposition method to selectively react the film for only 10 seconds in a 1 M potassium borate electrolyte (pH = 9.5) containing iron and cobalt sources. This method allowed for the fast loading of bimetallic borate compounds onto the vanadium–bismuth oxide photoanode, resulting in efficient photoelectrochemical (PEC) water splitting. The modification of the BiVO4 electrode through this process reduces the electron–hole composite rate, thereby improving PEC performance, photocurrent, and oxygen release. The CoFeBi/BiVO4 photoanode demonstrated a significant photocurrent density of 4.4 mA cm−2 at 1.23 V vs. RHE, which is approximately 2.6 times higher than that of BiVO4. This improvement can be attributed primarily to the synergistic effect of the cobalt–iron-based cocatalyst, which exhibits outstanding water oxidation activity through its Fe3+ and Co2+ active sites. This work introduces a new research pathway for applications in photovoltaics and photoelectrochemical water splitting.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00881A
Metal–organic frameworks (MOFs) capable of post-synthetic metalation (PSMet) have garnered significant interest as supports for catalytic metals. The Mn-based MOF, MnMOF-1 ([Mn3(L2Me)3] where L2Me = bis-(4-carboxyphenyl-3,5-dimethylpyrazolyl)methane), has been an exemplar for studying PSMet. Herein we investigate the synthesis of Mn-based MOFs from related flexible ditopic pyrazole carboxylate links, along with the formation of MOFs with similar tetratopic hinged linkers. We show for the first time that MnMOF-1 is likely a kinetic or metastable phase and a newly identified 2D layered material (MnMOF-2D) is the thermodynamically favoured product for this metal–linker combination. Formation of a MnMOF-1 structure with shorter linkers is thwarted by steric clashes that preclude the formation of the Mn3 cluster. This observation prompted the use of density functional theory (DFT) simulations that showed the target material to be very dense, highly strained and thereby energetically unfavourable, but potentially, a hypothetical MnMOF-1 structure with a longer phenylethynyl spacer would be energetically feasible. Finally, the predominance of 2D MOFs formed with shorter flexible links encouraged us to use tetratopic hinged linkers to form 3D frameworks, which was vindicated by the successful synthesis of two new porous 3D Mn-based MOFs, MnMOF-L4 and MnMOF-L5. These results highlight that reticular synthesis of MOFs formed with flexible, non-linear linkers is challenging.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00664F
It is well known that the outcome of a thin film deposition experiment on a foreign substrate is determined by surface and interface energetics, which can be collected in one parameter, the change in surface energy, Ω. It is common knowledge that at equilibrium conditions, Ω < 0 leads to two-dimensional (2D) growth and Ω > 0 leads to the formation of three-dimensional (3D) islands. Using classical nucleation theory, we demonstrate the existence of an interval for the chemical potential difference during growth, where 2D nucleation is favorable for sufficiently small, but positive Ω. For larger Ω, 2D nucleation is suppressed in favor of 3D nucleation. We exemplify this for two cases where epitaxial growth is performed at low supersaturation: vapor–liquid–solid growth of nanowires, and liquid phase epitaxy. First, we explain why certain axial nanowire heterostructures can be grown straight in both interface directions. Second, we explain the formation of multilayer heterostructures in liquid phase epitaxy. Finally, we discuss Stranski–Krastanov growth in a low supersaturation limit and show that there is a thermodynamically defined critical thickness, which increases with the chemical potential difference.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90005G
The first page of this article is displayed as the abstract.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90171H
The first page of this article is displayed as the abstract.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90004A
A graphical abstract is available for this content
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90170J
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CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90009J
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CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90003K
A graphical abstract is available for this content
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01067H
We investigated the microstructure and texture of completely crystalline Ge–Cu–Te thin films, focusing on the grain orientation, grain boundary character distribution and morphology, and their correlation with electrical and optical behaviors, as phase-change materials for application in phase change memory (PCM). In this study, the preferred {111} orientation was observed in thin films annealed at 300 °C, which is favorable for improving carrier mobility. As the annealing temperature increases to 400 °C, the grain orientation evolves into a random distribution, which is beneficial for improving optical reflectivity. The corresponding orientation evolution mechanism involves the effects of work function, surface energy, and different stress states during annealing. In addition, a high fraction of high angle grain boundaries mixed with a fraction of 60°〈111〉 and 30°〈110〉 grain boundaries is prevalent in the crystalline thin films, which is related to the great thermal stress and orientation randomization in the crystalline thin films. For completely crystallized thin films, the cross-section grain growth, accompanying numerous stacking faults and dislocations, has already spanned the entire thin films thickness direction. This work shows that the grain orientation of phase change materials can be highly impacted by thermal circumstances, which is expected to shed light on the phase-change thin film growth.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90166A
Correction for ‘Constructing chiral MOFs by functionalizing 4,2′:6′,4′′-terpyridine with long-chain alkoxy domains: examples of dia nets’ by Y. Maximilian Klein et al., CrystEngComm, 2016, 18, 4704–4707, https://doi.org/10.1039/C6CE00939E.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01081C
Coordination geometry variations of cations in yttrium aluminium garnet (YAG) melt system doped with various Er3+ concentrations were quantitatively simulated at the classical molecular dynamic level. Our calculated radial distribution functions were discussed upon different ionic pairs, mean square displacement, and diffusion coefficient of ions, on which we clarified two important aspects, namely structure and dynamic properties in YAG melts with intermediate-range order (IRO). Our results show that Er3+ doping affects microscopic dynamic melt structures only in a confined scale localizing in the first nearest neighbour of Er3+ and O2−. Furthermore, such a localization effect is not varied with Er3+ concentration and system temperature. In the present melt system, Y3+, Al3+, and Er3+ cations with intrinsic differences (such as mass and electronegativity scales) were found to follow the same diffusion process in this system, which is mainly caused by the wholly collective rearrangement of the network-forming structure. In this Er3+:YAG melt system, there is an equivalence within both structure and dynamics for Er3+ and Y3+, which cannot be affected by the system temperature and Er3+ concentration, ascribing to the origin of the segregation coefficient of Er3+ in YAG to be equal to 1.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00951C
This study focuses on the effect of Cu doping on the thermoelectric properties of BiSbTe3 (BST) alloys. Firstly, we successfully prepared high-quality BST alloys using the KCl solvent method and selected the most promising BST(KCl)3.5 sample from them, followed by Cu doping experiments. The experimental results show that Cu doping significantly improves the crystal quality and density of the alloy, thereby increasing the material's mobility and reducing the resistivity, leading to an improvement in the power factor. However, Cu doping also introduces a large number of dislocations and lattice distortions. Additionally, the highly doped samples contain Cu2Te and BST superlattice structures, which further enhance the scattering of heat transfer phonons, significantly reducing the lattice thermal conductivity. In the experiment, Cu-doped samples exhibited extremely low lattice thermal conductivity, as low as 0.32 W m−1 K−1 at 300 K. These improvements in structure and performance have greatly enhanced the thermoelectric efficiency of Cu-doped samples, leading to a significant increase in their ZT values. Particularly, in samples with a Cu doping level of x = 0.01, the maximum ZT value was 1.47 at 400 K, and the average ZT value reached 1.28 in the temperature range of 300 K to 450 K. These findings underscore the wide-ranging application potential of Cu-doped BiSbTe3 alloys in room temperature refrigeration and power generation. The study provides crucial insights into the characteristics of Cu-doped BiSbTe3 alloys, while also contributing to the optimization of thermoelectric material design and the advancement of sustainable energy conversion technologies.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00967J
Octahedral MnIII ions possess significant magnetic anisotropy due to second-order orbital contribution combined with Jahn–Teller distortion. This study reports the influence of O2N/O3N-donor ligands (H2L1, H2L2, H2L3, and H3L4) towards the coordination compound structures and their reaction with Mn(OAc)2·4H2O, leading to the isolation of complexes with different nuclearities, such as four MnIII ions containing [MnIII4(μ3-O)2(L1)2(OAc)4(HOMe)4] (1), dimeric [MnIII2(L2)2(μ-OMe)2(HOMe)2] (2), 2D multinuclear coordination polymer [MnIII(L3)(OMe)]n (3), and a decanuclear crown-like complex [Mn10(L4)10(L4O)2(DMF)4(MeOH)4(H2O)2] (4), respectively. Complexes 1 and 2 exist in tetrameric and dimeric forms in the crystal lattice with tetra and binuclear MnIIIO cores, respectively, while 3 forms a 2D polymeric network. Complex 4 reveals a macrocyclic crown-like topology. The temperature-dependent magnetic susceptibilities have been investigated for these complexes in the temperature range of 1.8–300 K under an applied dc magnetic field of 1000 Oe. The MnIII ions of all complexes are antiferromagnetically coupled. Tetranuclear complex 1 shows spin flop type behavior, which purely arises from its molecular origin above a critical dc field of 32 000 Oe at low temperature due to some extent of spin frustration in the MnIII4O6 core with two sets of orthogonal Jahn-Teller axes. The 2D MnIII-polymer 3 displays conventional spin flop due to bulk magnetic ordering below 11 K. The macrocyclic crown-like complex 4 exhibits strong antiferromagnetic coupling between the MnIII-ions. In addition, ab initio calculations were performed to prove the spin flop behavior in 1. The spin–flop type behavior in 1 and 3 was confirmed by field-dependent heat capacity measurements. The sigmoidal shape of the M vs. H plot of 1 was also further supported by ab initio calculations.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01038D
Transmetalation plays a very important role in the study of functional MOFs, but it is rarely used in metal–organic salts (MOSs). In this paper, four kinds of MOSs were synthesized by using the tetradentate ligand N,N′-bis (pyridin-4-ylmethyl) ethane-1,2-diamine and MCl2 (M = Zn, Co, Cu), labelled as [H4L]4+·2[CoCl4]2−·2H2O (1), [H4L]4+·2[ZnCl4]2−·2H2O (2), [H4L]4+·[CuCl4]2−·2Cl− (3), and [H4L]4+·2[CuCl4(H2O)]2− (4). Salt 3 was obtained by the metal-ion exchange of salt 1, and salt 4 was successfully synthesized by liquid-assisted grinding (LAG) of salt 3 and CuCl2·2H2O, which was a stoichiometric ratio-controlled transformation that occurred with the change in the geometry of copper(II) anions from [CuCl4]2− and [CuCl4(H2O)]2−. The reaction process was monitored dynamically by atomic absorption spectroscopy (AAS), fluorescence spectroscopy, and powder X-ray diffraction (PXRD). This suggested that transmetalation combined with LAG was an alternative method to obtain MOSs for different metal ions.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01097J
Hierarchically porous metal–organic frameworks (HP-MOFs) possess the advantages of the high porosity of MOFs and unique properties, such as a wide pore size range. Hierarchically porous ZIF-8 (HP-ZIF-8) was facilely fabricated via a one-step method in supercritical CO2 (scCO2) using a competitive ligand. The mesoporous structure and morphology of HP-ZIF-8 can be easily adjusted by changing the dosage of competing ligands and the reaction temperature. When the molar ratio of zinc acetylacetonate, 2-methylimidazole, and 2-butyl-1H-imidazole was 1 : 1 : 6, the HP-ZIF-8 with micropores (1.7 nm) and mesopores (3.9–30 nm) was synthesized at 50 °C and 30 MPa for 3 hours with excellent reproducibility. The as-synthesized ZIF-8 shows a high activity for CO2 adsorption, and the CO2 equilibrium adsorption capacity reached up to 1.49 mmol g−1 sorbent at 25 °C and 0.1 MPa. Moreover, the CO2 equilibrium adsorption capacity of HP-ZIF-8 was maintained at 1.36 mmol g−1 sorbent after 7 cycles.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00829K
Two organic ligands, one rigid and one flexible, were designed and used to construct two cobalt-based metal–organic frameworks (MOFs) with coligands to obtain 3D and 2D structures, respectively. Both the Co-based MOFs were pyrolyzed at different temperatures to obtain the derived materials, and their electrocatalytic hydrogen evolution properties were studied. The results show that the electrocatalytic hydrogen evolution performance of MOF derivatives based on the rigid ligand was better than that of MOF derivatives based on the flexible organic ligand.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01164J
L-Histidinium perrhenate was synthesized by the reaction of magnesium perrhenate with the corresponding nitrogenous base in hydrochloric acid. Pertechnetate was obtained from the nitrous base by reaction with pertechnetic acid. Their crystal structure was studied using single-crystal XRD and a comparative analysis of noncovalent interactions in the obtained structures was carried out. Pertechnetate is the second example of the combination of technetium with this amino acid, and both compounds described in this work are the first examples of structures of tetrahedral transition metal anions with histidine. The histidine molecules in the present structures are in the open conformation (1)(g−). Not only are nitrogen atoms of imidazole rings and amino groups involved in the formation of N–H⋯O type hydrogen bonds, but also CH group atoms form weaker C–H⋯O type hydrogen bonds. Histidinium perrhenate contains anion⋯anion interactions, including those described for the first time: C–O⋯Re(O4) between the carboxyl group and the rhenium atom of the perrhenate anion. This type of interaction can be found (but was not discussed) in other Re and Mn compounds but is absent for Tc. Hirshfeld surface analysis showed that the most important contribution to the packing organization is made by the O⋯H/H⋯O interaction for cations and anions.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
物理2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.80 | 100 | Science Citation Index Science Citation Index Expanded | Not |
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